molecular formula C12H19NO B1448056 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol CAS No. 1423025-68-6

4-Amino-2,2-dimethyl-3-phenylbutan-1-ol

Cat. No.: B1448056
CAS No.: 1423025-68-6
M. Wt: 193.28 g/mol
InChI Key: QGAUISZPZZWZBD-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethyl-3-phenylbutan-1-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol. This compound is characterized by the presence of an amino group (-NH2), a phenyl group (a benzene ring), and a butanol structure. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol typically involves the following steps:

  • Phenyl Grignard Reaction: The reaction starts with the formation of a phenyl Grignard reagent by reacting phenyl magnesium bromide with an appropriate halide.

  • Reduction: The phenyl Grignard reagent is then reacted with a suitable aldehyde or ketone to form the intermediate compound.

  • Amination: The intermediate compound undergoes amination to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and iron(III) chloride (FeCl3).

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of corresponding amines.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Amino-2,2-dimethyl-3-phenylbutan-1-ol is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, it may interact with specific enzymes or receptors to modulate biological processes. The exact mechanism can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Amino-2,2-dimethyl-3-phenylbutan-1-ol is similar to other compounds with similar structures, such as:

  • 4-Amino-2,2-dimethyl-1-phenylbutan-1-ol

  • 3-Amino-2,2-dimethyl-1-phenylbutan-1-ol

  • 2-Amino-2,2-dimethyl-1-phenylbutan-1-ol

Uniqueness: What sets this compound apart from these similar compounds is its specific arrangement of functional groups, which can influence its reactivity and biological activity. This unique structure makes it suitable for specific applications in scientific research and industry.

Properties

IUPAC Name

4-amino-2,2-dimethyl-3-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,9-14)11(8-13)10-6-4-3-5-7-10/h3-7,11,14H,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAUISZPZZWZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-68-6
Record name 4-amino-2,2-dimethyl-3-phenylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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